molecular formula C8H6IN3 B13665269 7-Iodoquinoxalin-2-amine

7-Iodoquinoxalin-2-amine

Cat. No.: B13665269
M. Wt: 271.06 g/mol
InChI Key: VUPAODWUCDXFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodoquinoxalin-2-amine is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoxalin-2-amine typically involves the iodination of quinoxalin-2-amine. One common method is the electrophilic aromatic substitution reaction, where quinoxalin-2-amine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction proceeds as follows:

Quinoxalin-2-amine+I2+Oxidizing agentThis compound\text{Quinoxalin-2-amine} + I_2 + \text{Oxidizing agent} \rightarrow \text{this compound} Quinoxalin-2-amine+I2​+Oxidizing agent→this compound

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of microreactors and automated systems can enhance reaction control and yield .

Chemical Reactions Analysis

Types of Reactions: 7-Iodoquinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., sodium borohydride).

    Coupling: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium phosphate).

Major Products:

  • Substituted quinoxalines
  • Quinoxaline N-oxides
  • Dihydroquinoxalines
  • Biaryl and alkyne derivatives

Mechanism of Action

The mechanism of action of 7-Iodoquinoxalin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit microbial growth by interfering with DNA synthesis or protein function . In medicinal chemistry, it may act as an inhibitor of specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6IN3

Molecular Weight

271.06 g/mol

IUPAC Name

7-iodoquinoxalin-2-amine

InChI

InChI=1S/C8H6IN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12)

InChI Key

VUPAODWUCDXFEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.